Structural Distinction from 1-(4-Fluorophenyl) Analog – Steric and Electronic Profile
The target compound carries a cyclopentyl group at N1, whereas the closest commercial analog, 1-(4-fluorophenyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine, bears a 4-fluorophenyl substituent [1]. The cyclopentyl group (C5H9, aliphatic, sp³-hybridized) is sterically smaller and more flexible than the planar 4-fluorophenyl ring, and it lacks the electron‑withdrawing fluorine atom. Quantitative data for either compound are absent from the public domain, but the physicochemical divergence can be approximated by computed descriptors: the cyclopentyl analog is predicted to have a lower logP and reduced aromatic surface, potentially improving aqueous solubility and altering membrane permeability relative to the 4-fluorophenyl comparator. These differences are structural inferences; no experimental solubility, logD, or permeability data are available.
| Evidence Dimension | N1 Substituent Steric/Electronic Characteristics |
|---|---|
| Target Compound Data | N1 = cyclopentyl (C5H9, aliphatic, sp³, predicted logP lower) |
| Comparator Or Baseline | 1-(4-Fluorophenyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine (N1 = 4-fluorophenyl, planar, electron-withdrawing, expected higher logP) |
| Quantified Difference | No experimental data; difference inferred from structure |
| Conditions | None (computational prediction only) |
Why This Matters
If the intended target binding site favors aliphatic over aromatic N1 substituents, the cyclopentyl analog may yield superior affinity or selectivity, but this cannot be confirmed without assay data.
- [1] SpectraBase Entry for 1-(4-Fluorophenyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine. Accessed May 2026. View Source
